molecular formula C22H25N3O B3299336 4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide CAS No. 899753-54-9

4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide

Cat. No.: B3299336
CAS No.: 899753-54-9
M. Wt: 347.5 g/mol
InChI Key: TUFNAEFYTODQIJ-UHFFFAOYSA-N
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Description

4-Benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide ( 899753-54-9) is a chemical compound supplied with a minimum purity of 90% and is intended for research applications . This molecule, with the molecular formula C22H25N3O and a molecular weight of 347.45 g/mol, belongs to a class of compounds featuring a piperidine core linked to an indole moiety, a structure of significant interest in medicinal chemistry . The specific molecular architecture of this compound, which includes a carboxamide bridge, suggests potential for interaction with various biological targets and makes it a valuable scaffold for pharmaceutical research and development . As a high-purity screening compound, it is primarily used in hit-to-lead optimization campaigns and for probing biological mechanisms in vitro . Researchers can obtain this compound in multiple quantities to suit their experimental needs. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers should consult the relevant safety data sheets and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

4-benzyl-N-(1-methylindol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-24-16-20(19-9-5-6-10-21(19)24)23-22(26)25-13-11-18(12-14-25)15-17-7-3-2-4-8-17/h2-10,16,18H,11-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFNAEFYTODQIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Core

  • N-(1-Benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide ():

    • Substituents : A methoxycarbonyl group at position 4 and a benzyl group on the piperidine nitrogen.
    • Key Differences : Unlike the target compound, this analog lacks the indole carboxamide and instead features a phenylpropanamide side chain.
    • Synthesis : Synthesized via nucleophilic substitution and carbamate formation, yielding intermediates with moderate stability .
  • N-(4-Methylphenyl)-4-(2-oxo-benzimidazol-1-yl)piperidine-1-carboxamide ():

    • Substituents : A benzimidazolone ring at position 4 and a 4-methylphenyl carboxamide.
    • Key Differences : The benzimidazolone group introduces a fused bicyclic system, enhancing rigidity compared to the target compound’s flexible benzyl-indole system.
    • Synthesis : Achieved in 80% yield using piperidinyl-benzimidazolone and isocyanate coupling, suggesting efficient carboxamide formation .
Property Target Compound Methoxycarbonyl Analog () Benzimidazolone Analog ()
Core Structure Piperidine-1-carboxamide Piperidine carbamate Piperidine-1-carboxamide
Position 4 Substituent Benzyl Methoxycarbonyl Benzimidazolone
Carboxamide Group 1-Methylindole-3-yl Phenylpropanamide 4-Methylphenyl
Synthetic Yield N/A Moderate 80%

Molecular Weight and Complexity

  • High-Molecular-Weight Piperidine-1-carboxamide Analogs ():
    • A derivative with a fluorinated biphenyl system and polyether chain (Molecular Weight: 867.96 g/mol) demonstrates how extended substituents drastically increase molecular complexity. In contrast, the target compound (estimated MW ~375–400 g/mol) retains a compact structure, likely improving membrane permeability .

Functional Group Impact on Bioactivity

  • Benzyl vs. Benzimidazolone : The benzyl group in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration, while the benzimidazolone in ’s analog could promote hydrogen bonding with enzymatic targets (e.g., kinase or protease active sites) .
  • Indole vs.

Biological Activity

4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide is a synthetic organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Tubulin Interaction

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting tubulin polymerization. It binds to the colchicine-binding site on tubulin, preventing microtubule formation, which is crucial for cell division. This disruption leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells.

Apoptosis Induction

In vitro studies have demonstrated that this compound can downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax. This shift in protein expression promotes apoptosis in various cancer cell lines.

Anticancer Properties

The compound has shown promising anticancer activity across multiple cancer cell lines, including prostate cancer (PC3 and DU145) and breast cancer (MDA-MB-231). The following table summarizes its cytotoxic effects:

Cell LineIC50 (μM) at 24hIC50 (μM) at 48hIC50 (μM) at 72h
PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8
MDA-MB-231---

These results indicate that the compound exhibits a dose-dependent decrease in cell viability, particularly in PC3 cells, which are more sensitive to treatment compared to DU145 cells .

Other Biological Activities

Beyond its anticancer properties, this compound has been explored for additional biological activities, including:

  • Antiviral Effects : Investigated for potential antiviral applications.
  • Antimicrobial Properties : Showed activity against various microbial strains.
  • Enzyme Inhibition : Potential to inhibit specific enzymes relevant in disease pathways .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound as a therapeutic agent:

  • Cancer Therapy : A study demonstrated that it effectively inhibited microtubule assembly at concentrations as low as 20 μM, confirming its role as a microtubule-destabilizing agent .
  • Mechanistic Insights : Research indicated that treatment with this compound led to chromatin condensation and DNA damage in cancer cells, further supporting its role as an apoptosis-inducing agent .

Q & A

Q. Advanced

  • Molecular Docking : Tools like AutoDock Vina predict binding modes to targets (e.g., serotonin receptors). Focus on hydrogen bonding with indole NH and piperidine carbonyl.
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., using GROMACS).
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

What strategies address poor bioavailability in piperidine-1-carboxamide derivatives?

Q. Advanced

  • Structural Modifications :
    • Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyl ring to reduce CYP450-mediated oxidation.
    • Replace the piperidine ring with a morpholine or azepane to alter metabolic pathways.
  • Prodrug Design : Mask the carboxamide as a tert-butyl ester to enhance membrane permeability .

How are contradictions in biological activity data resolved across studies?

Q. Advanced

  • Assay Standardization : Replicate studies using uniform protocols (e.g., ATP-based kinase assays vs. radiometric methods).
  • Purity Validation : Confirm compound integrity (>95% by HPLC) to exclude degradation products.
  • Off-Target Screening : Use panels (e.g., Eurofins CEREP) to identify unintended interactions .

What in vitro assays are suitable for evaluating enzyme inhibitory activity?

Q. Basic

  • Fluorescence-Based Assays : Measure inhibition of trypsin-like proteases using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC).
  • Radioligand Binding : Compete with ³H-labeled ligands (e.g., for GPCR targets) in membrane preparations.
  • Microscale Thermophoresis (MST) : Quantify binding affinity (Kd) without immobilization .

How does the indole substitution pattern influence pharmacological activity?

Q. Advanced

  • N-Methylation : The 1-methyl group on indole enhances metabolic stability by blocking CYP3A4 oxidation.
  • 3-Position vs. 5-Position : 3-Substitution (as in the target compound) improves stacking interactions with aromatic residues in binding pockets.
  • Electron-Rich Modifications : 5-Methoxyindole increases serotonin receptor affinity but reduces solubility .

What safety precautions are recommended for laboratory handling?

Q. Basic

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders.
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

How are structure-activity relationship (SAR) studies designed for this scaffold?

Q. Advanced

  • Analog Library Synthesis : Prepare derivatives with systematic substitutions (e.g., benzyl → phenethyl, indole → azaindole).
  • High-Throughput Screening (HTS) : Test analogs against 100+ targets using fluorescence polarization or AlphaScreen.
  • Free-Wilson Analysis : Deconstruct contributions of substituents to bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide
Reactant of Route 2
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4-benzyl-N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide

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